
Hexanedioic acid;2-(2-hydroxyethoxy)ethanol;oxepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is formed through the polymerization of hexanedioic acid, 2-oxepanone, and 2,2’-oxybis[ethanol]. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] involves the polymerization of hexanedioic acid, 2-oxepanone, and 2,2’-oxybis[ethanol]. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to facilitate the polymerization process. The exact reaction conditions can vary depending on the desired properties of the final polymer.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are combined under controlled conditions. The process may include steps such as heating, stirring, and the addition of catalysts to ensure efficient polymerization. The final product is then purified and processed into various forms for different applications.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing certain functional groups.
Substitution: Substitution reactions can introduce new functional groups into the polymer, altering its characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives with different functional groups, while substitution reactions can introduce new functional groups into the polymer.
Scientific Research Applications
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical devices due to its biocompatibility and unique properties.
Industry: Applied in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to interact with specific biological molecules, making it suitable for applications in drug delivery and medical devices. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the polymer.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and 2,2’-oxybis[ethanol]
- Hexanedioic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-oxepanone and 2,2’-oxybis[ethanol]
Uniqueness
Hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol] is unique due to its specific combination of monomers, which imparts distinct properties to the polymer. Compared to similar compounds, it may offer enhanced biocompatibility, mechanical strength, and versatility in various applications.
This detailed article provides a comprehensive overview of hexanedioic acid, polymer with 2-oxepanone and 2,2’-oxybis[ethanol], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
55231-26-0 |
|---|---|
Molecular Formula |
C16H30O9 |
Molecular Weight |
366.40 g/mol |
IUPAC Name |
hexanedioic acid;2-(2-hydroxyethoxy)ethanol;oxepan-2-one |
InChI |
InChI=1S/C6H10O4.C6H10O2.C4H10O3/c7-5(8)3-1-2-4-6(9)10;7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-4H2,(H,7,8)(H,9,10);1-5H2;5-6H,1-4H2 |
InChI Key |
ISYRHQZUEJYERT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)OCC1.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Related CAS |
55231-26-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



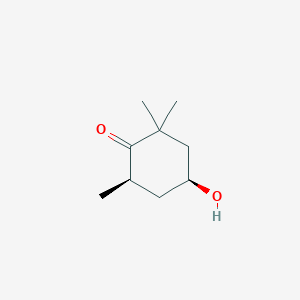
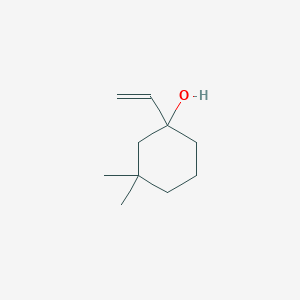
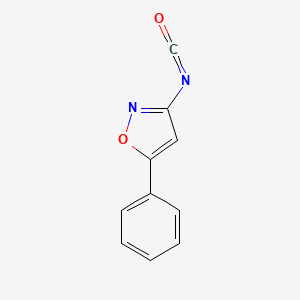
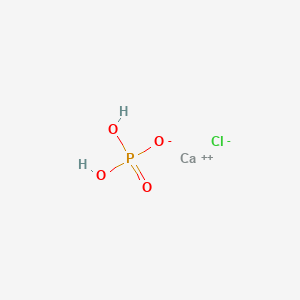
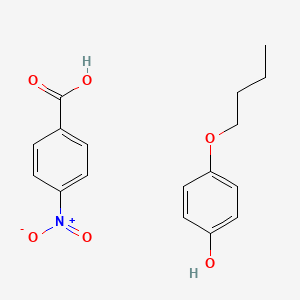
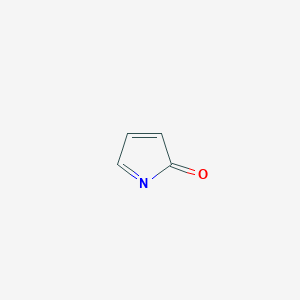
![2-(4-Aminopyrazolo[3,4-d]pyrimidin-1-yl)-5-(ethylsulfanylmethyl)oxolane-3,4-diol](/img/structure/B14634101.png)
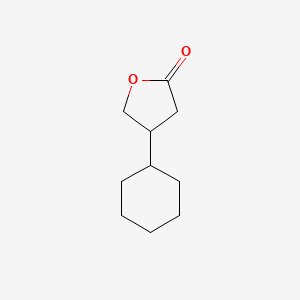
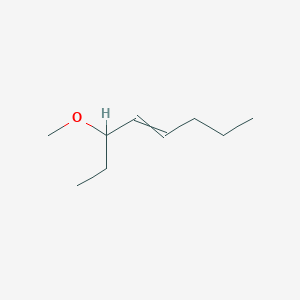
![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
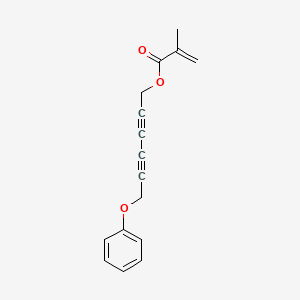
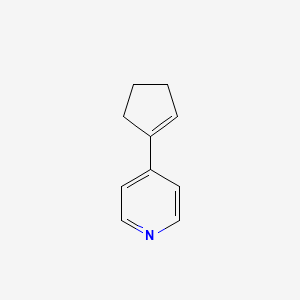
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
